molecular formula C35H38N2O6 B11604700 4-[3-(4-tert-butylphenyl)-11-(3,4-dimethoxyphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid

4-[3-(4-tert-butylphenyl)-11-(3,4-dimethoxyphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid

Cat. No.: B11604700
M. Wt: 582.7 g/mol
InChI Key: ZXKSBUMYDADIME-UHFFFAOYSA-N
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Description

4-[3-(4-tert-butylphenyl)-11-(3,4-dimethoxyphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid is a complex organic compound with a unique structure that includes multiple aromatic rings, hydroxyl groups, and a butanoic acid moiety

Preparation Methods

The synthesis of 4-[3-(4-tert-butylphenyl)-11-(3,4-dimethoxyphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid involves multiple steps, including the formation of the dibenzo[b,e][1,4]diazepine core, the introduction of tert-butyl and dimethoxyphenyl groups, and the final attachment of the butanoic acid moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The aromatic rings can be reduced to form cyclohexane derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[3-(4-tert-butylphenyl)-11-(3,4-dimethoxyphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and dimethoxyphenyl groups may play a role in binding to these targets, while the overall structure of the compound influences its activity. The pathways involved in its effects can include inhibition of enzyme activity, modulation of receptor signaling, or other biochemical interactions.

Comparison with Similar Compounds

Similar compounds to 4-[3-(4-tert-butylphenyl)-11-(3,4-dimethoxyphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid include:

Properties

Molecular Formula

C35H38N2O6

Molecular Weight

582.7 g/mol

IUPAC Name

4-[9-(4-tert-butylphenyl)-6-(3,4-dimethoxyphenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid

InChI

InChI=1S/C35H38N2O6/c1-35(2,3)24-13-10-21(11-14-24)23-18-26-33(28(38)19-23)34(22-12-15-29(42-4)30(20-22)43-5)37(31(39)16-17-32(40)41)27-9-7-6-8-25(27)36-26/h6-15,20,23,34,36H,16-19H2,1-5H3,(H,40,41)

InChI Key

ZXKSBUMYDADIME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)CCC(=O)O)C5=CC(=C(C=C5)OC)OC)C(=O)C2

Origin of Product

United States

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